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An Application Note on the Development and Validation of a Stability-Indicating HPLC Method

for the Quantification of Osimertinib Impurity N

Abstract
This document provides a comprehensive guide for the development, validation, and

implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC)

method for the precise quantification of Impurity N in Osimertinib. Osimertinib, a third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires stringent

purity control to ensure its safety and efficacy. This application note details a systematic

approach, from the scientific rationale behind chromatographic parameter selection to a full

validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1)

guidelines.[1][2][3] The methodologies described herein are designed to be directly applicable

by researchers and quality control analysts in the pharmaceutical industry, ensuring reliable

and accurate monitoring of this critical impurity.

Scientific Rationale: A Foundation for Robust
Method Development
The primary objective is to develop a highly specific and sensitive HPLC method capable of

separating and quantifying Osimertinib Impurity N from the active pharmaceutical ingredient

(API) and other potential degradation products. The strategic choices in method development

are dictated by the physicochemical properties of Osimertinib and its related substances.
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Column Chemistry Selection: A reversed-phase C18 column is selected as the stationary

phase. This choice is based on the non-polar to moderately polar nature of Osimertinib and

its known impurities. The C18 stationary phase provides excellent hydrophobic interactions,

which is the primary mechanism for separation in this class of compounds. An end-capped

column is preferred to minimize peak tailing caused by interactions between basic amine

groups on the analytes and acidic silanol groups on the silica support.

Mobile Phase Optimization: The mobile phase composition is critical for achieving the

desired resolution.

Aqueous Phase & pH Control: A buffer is necessary to maintain a consistent pH and

control the ionization state of the analytes. Osimertinib contains multiple basic nitrogen

atoms, making its retention highly sensitive to pH. A buffer of 0.1% formic acid in water is

chosen to maintain the pH in the acidic range (around 2.7-3.0). At this pH, the amine

functionalities are protonated, leading to sharper, more symmetrical peaks and consistent

retention times.

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity,

which allows for higher efficiency, and its lower UV cutoff, which reduces baseline noise at

the desired detection wavelength.

Gradient Elution: Due to the presence of multiple impurities with varying polarities

alongside the main API, an isocratic elution is unlikely to provide adequate separation

within a reasonable runtime. Therefore, a gradient elution program, starting with a lower

concentration of acetonitrile and gradually increasing it, is employed. This ensures that

more polar impurities (like potential early-eluting degradants) are resolved, while the main,

more hydrophobic Osimertinib peak and other non-polar impurities are eluted efficiently

with sharp peaks.

Wavelength Selection: The selection of a detection wavelength is based on the UV-Visible

spectra of both Osimertinib and Impurity N. A wavelength of 268 nm is chosen as it offers a

suitable chromophoric response for both the API and its related substances, ensuring high

sensitivity for impurity quantification.[4][5]
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Instrumentation and Finalized Chromatographic
Conditions
The method was developed and validated using a standard HPLC system equipped with a

quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Parameter Specification

HPLC Column
InertSustain C18 (4.6 x 250 mm, 3 µm) or

equivalent

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient Program Time (min)

0

25

30

31

35

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detector Wavelength 268 nm

Injection Volume 10 µL

Diluent Acetonitrile:Water (50:50, v/v)

Preparation of Solutions
Standard Stock Solution (Osimertinib & Impurity N): Accurately weigh and transfer about 10

mg of Osimertinib and 10 mg of Impurity N reference standards into separate 100 mL

volumetric flasks. Dissolve and dilute to volume with the diluent.
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Spiked Sample Solution (for Validation): Accurately weigh about 25 mg of the Osimertinib

sample into a 50 mL volumetric flask. Add a known volume of the Impurity N stock solution to

achieve the desired impurity concentration (e.g., 0.15% with respect to the sample

concentration). Dilute to volume with the diluent.

Test Sample Preparation: Accurately weigh and transfer about 25 mg of the Osimertinib

sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This

is achieved through System Suitability Testing (SST), which ensures the system is fit for the

intended purpose on the day of analysis.[6][7]

Protocol
Prepare a system suitability solution containing Osimertinib (e.g., 500 µg/mL) and Impurity N

at its specification limit (e.g., 0.75 µg/mL).

Inject this solution six replicate times into the HPLC system.

Evaluate the resulting chromatograms against the acceptance criteria.

Parameter Acceptance Criteria Rationale

Tailing Factor (Asymmetry) ≤ 2.0 for the Osimertinib peak

Ensures peak symmetry, which

is critical for accurate

integration.[6]

Theoretical Plates (N)
≥ 2000 for the Osimertinib

peak

Measures column efficiency

and performance.

% RSD for Peak Area
≤ 2.0% for replicate injections

of Osimertinib

Demonstrates the precision of

the autosampler and pump.[6]

Resolution (Rs)
≥ 2.0 between Impurity N and

the nearest peak

Confirms that the impurity is

adequately separated for

accurate quantification.
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Forced Degradation Studies: Establishing Method
Specificity
Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature

of the method.[8][9][10] It ensures that the method can separate the API from any degradation

products that may form under various stress conditions, thus proving specificity. Studies have

shown that Osimertinib is labile under acidic, basic, and oxidative conditions.[4][5][11]

dot
Caption: Workflow for Forced Degradation Studies.

Protocols
For each condition, a control sample (API in diluent, unstressed) should be analyzed alongside

the stressed sample. The target degradation is 5-20% of the active ingredient.[12]

Acid Hydrolysis: To 1 mL of a stock solution of Osimertinib, add 1 mL of 0.1 M HCl. Heat at

60°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable

concentration with diluent.[12]

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C. Cool,

neutralize with 0.1 M HCl, and dilute.[12]

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room

temperature, protected from light. Dilute when the target degradation is achieved.[12]

Thermal Degradation: Store the solid Osimertinib powder in an oven at 80°C. Periodically

withdraw samples, dissolve in diluent, and analyze.

Photolytic Degradation: Expose the solid powder or a solution of Osimertinib to a light source

that complies with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil

to protect it from light.[13]

The results should demonstrate that the Impurity N peak is free from co-eluting peaks,

confirming the method's specificity.
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Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to prove its suitability for its intended purpose.[3][14]

dot
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Caption: Interrelation of Method Validation Parameters.

Validation Parameters & Protocols
Linearity:

Protocol: Prepare a series of at least five solutions of Impurity N ranging from the LOQ to

150% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to

0.225%).
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Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs.

concentration) should be ≥ 0.999.

Accuracy:

Protocol: Prepare spiked samples of Osimertinib with Impurity N at three concentration

levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in

triplicate. Calculate the percentage recovery of the impurity.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision:

Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample

containing Impurity N at 100% of the specification limit on the same day.

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with

a different analyst, or on a different instrument.

Acceptance Criteria: The %RSD for the area of Impurity N should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

Protocol: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more

dilute solutions of Impurity N.

Acceptance Criteria: LOD is the concentration that yields an S/N ratio of approximately

3:1. LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision

(%RSD) at the LOQ should be ≤ 10.0%.

Robustness:

Protocol: Intentionally make small variations to the method parameters and assess the

impact on the results (e.g., resolution, tailing factor).

Parameters to Vary:

Flow Rate (± 0.1 mL/min)
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Column Temperature (± 2°C)

Mobile Phase pH (± 0.2 units)

Acceptance Criteria: The system suitability parameters should still be met, and the results

should not be significantly affected by the variations.

Protocol for Quantification of Impurity N in an
Osimertinib Sample

System Suitability Check: Perform the SST protocol as described in Section 4. Proceed only

if all criteria are met.

Standard Preparation: Prepare a standard solution of Impurity N at a known concentration

(e.g., 0.75 µg/mL).

Sample Preparation: Prepare the Osimertinib test sample as described in Section 3 (e.g., at

500 µg/mL).

Chromatographic Analysis: Inject the standard solution and the sample solution into the

HPLC system.

Calculation: Calculate the percentage of Impurity N in the sample using the external

standard method:

% Impurity N = (Area_Impurity_Sample / Area_Impurity_Std) * (Conc_Std / Conc_Sample) *

100

Area_Impurity_Sample: Peak area of Impurity N in the sample chromatogram.

Area_Impurity_Std: Average peak area of Impurity N from the standard injections.

Conc_Std: Concentration of Impurity N in the standard solution (in mg/mL).

Conc_Sample: Concentration of the Osimertinib sample (in mg/mL).

Conclusion
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The HPLC method detailed in this application note is specific, accurate, precise, and robust for

the quantification of Impurity N in Osimertinib. The comprehensive validation according to ICH

guidelines confirms its suitability for use in a regulated quality control environment. The

stability-indicating nature of the method, proven through rigorous forced degradation studies,

ensures that it can reliably monitor the purity of Osimertinib throughout its shelf life.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36895152/
https://pubmed.ncbi.nlm.nih.gov/36895152/
https://pubmed.ncbi.nlm.nih.gov/36895152/
https://pdf.benchchem.com/12422/Technical_Support_Center_Forced_Degradation_Studies_for_Stability_Indicating_HPLC_Methods.pdf
https://www.ich.org/page/quality-guidelines
https://ijarsct.co.in/Paper25901.pdf
https://www.starodub.nl/updates/revised-ich-guideline-q2r1-on-validation-of-analytical-procedures/
https://m.youtube.com/watch?v=FH0w26PGPiU
https://www.pharmaguideline.com/2017/09/system-suitability-in-hplc-analysis.html
https://www.benchchem.com/product/b580302#hplc-method-development-for-osimertinib-impurity-n-quantification
https://www.benchchem.com/product/b580302#hplc-method-development-for-osimertinib-impurity-n-quantification
https://www.benchchem.com/product/b580302#hplc-method-development-for-osimertinib-impurity-n-quantification
https://www.benchchem.com/product/b580302#hplc-method-development-for-osimertinib-impurity-n-quantification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b580302?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

